6-Bromo-3-ethynylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
6-bromo-3-ethynylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H5BrN2/c1-2-8-5-11-9-4-3-7(10)6-12(8)9/h1,3-6H |
InChI Key |
JSVSPONLXZDUKK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2N1C=C(C=C2)Br |
Origin of Product |
United States |
Reactivity and Advanced Functionalization of 6 Bromo 3 Ethynylimidazo 1,2 a Pyridine
Organometallic Reactivity at the C-6 Bromo Position
The bromine atom at the C-6 position of the imidazo[1,2-a]pyridine (B132010) ring serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions. This position is electronically suitable for oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that form new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling for Arylation/Heteroarylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between organohalides and organoboron compounds. wikipedia.orglibretexts.org This reaction is particularly effective for the arylation and heteroarylation of the 6-bromo-imidazo[1,2-a]pyridine scaffold. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyonedalabs.com
Research on related 6-bromoimidazo[1,2-a]pyridine (B40293) derivatives has shown that this position is highly amenable to Suzuki-Miyaura coupling. For instance, studies on 6-bromo-2-substituted imidazo[1,2-a]pyridines demonstrate efficient coupling with various aryl and heteroaryl boronic acids. researchgate.net The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand. A base, commonly sodium carbonate or potassium phosphate, is essential for the activation of the organoboron species. yonedalabs.com The tolerance of the Suzuki-Miyaura reaction to a wide range of functional groups makes it an ideal choice for late-stage functionalization, allowing the ethynyl (B1212043) group at the C-3 position to remain intact for subsequent transformations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-Imidazo[1,2-a]pyridine Derivatives
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | High |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good |
Note: Data is illustrative and based on typical conditions for similar substrates.
Stille, Negishi, Heck, and Kumada Coupling Protocols
Beyond the Suzuki-Miyaura reaction, the C-6 bromo position can be functionalized using other established cross-coupling methodologies, each offering unique advantages depending on the desired substrate and functional group tolerance. researchgate.net
Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent. While organotin compounds are toxic, the Stille coupling is notable for its mild reaction conditions and tolerance of a broad array of functional groups. libretexts.org
Negishi Coupling: Utilizing highly reactive organozinc reagents, the Negishi coupling is a powerful tool for C-C bond formation. uh.edu Its high reactivity allows for couplings that may be challenging under other conditions, though it requires stricter exclusion of air and moisture.
Heck Reaction: This protocol facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation of the imidazo[1,2-a]pyridine core.
Kumada Coupling: As one of the earliest cross-coupling reactions developed, the Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orgwikipedia.org The high reactivity of Grignard reagents often leads to high yields, but their basicity and nucleophilicity can limit the compatibility with certain functional groups. organic-chemistry.org
These reactions collectively provide a comprehensive toolkit for elaborating the 6-position of the core scaffold, enabling the introduction of diverse aryl, heteroaryl, vinyl, and alkyl substituents.
Chemical Transformations Involving the C-3 Ethynyl Group
The terminal alkyne at the C-3 position is a versatile functional group that opens the door to a wide array of chemical transformations, from cycloadditions to additions across the triple bond.
"Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The CuAAC reaction allows for the efficient and regioselective fusion of the 3-ethynyl group of the imidazo[1,2-a]pyridine with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net
This transformation is exceptionally reliable and proceeds under mild conditions, often in aqueous solvent systems, and is tolerant of most functional groups, including the C-6 bromo substituent. organic-chemistry.org The reaction is typically catalyzed by a copper(I) source, which can be CuI, CuBr, or generated in situ from a copper(II) salt like CuSO₄ in the presence of a reducing agent such as sodium ascorbate. nih.gov The resulting triazole linker is not merely a passive connector; it is a rigid, aromatic, and highly polar moiety that can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in medicinal chemistry and materials science.
Table 2: General Protocol for CuAAC Reaction with 3-Ethynyl-Imidazo[1,2-a]pyridine Derivatives
| Azide Partner (R-N₃) | Catalyst System | Solvent | Temperature | Product |
|---|---|---|---|---|
| Benzyl azide | CuSO₄ / Na-ascorbate | t-BuOH/H₂O | Room Temp | 1-Benzyl-4-(imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazole |
| Azidoethyl glucoside | CuI | DMF | Room Temp | Glycoside-triazole conjugate |
| 1-Azido-4-fluorobenzene | [Cu(NHC)]Br | Neat | Room Temp | Aryl-triazole conjugate |
Note: This table presents generalized conditions for the CuAAC reaction, which is broadly applicable to the terminal alkyne of the target compound.
Hydration, Halogenation, and Cycloaddition Reactions of the Alkyne Moiety
The C-3 ethynyl group can undergo a variety of other classical alkyne transformations:
Hydration: In the presence of a suitable catalyst, such as a mercury(II) salt or gold complex, the terminal alkyne can undergo Markovnikov hydration. This reaction adds a molecule of water across the triple bond to initially form an enol, which rapidly tautomerizes to the more stable methyl ketone, yielding a 3-acetylimidazo[1,2-a]pyridine derivative.
Halogenation: The triple bond can react with halogens (e.g., Br₂, I₂) or halogen sources like N-bromosuccinimide (NBS) to form dihaloalkene derivatives. researchgate.net Depending on the stoichiometry and reaction conditions, both mono- and tetra-halogenated products can be accessed.
Cycloaddition Reactions: Beyond CuAAC, the alkyne can participate in other cycloaddition reactions. For example, uncatalyzed thermal Huisgen 1,3-dipolar cycloadditions with azides can lead to a mixture of 1,4- and 1,5-triazole regioisomers. It can also act as a dienophile in Diels-Alder reactions with electron-rich dienes, although this is less common for simple alkynes.
Site-Selective C-H Functionalization of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution and direct C-H functionalization. rsc.org The inherent electronics of the ring system dictate a clear hierarchy of reactivity, which can be exploited for site-selective modifications. researchgate.net
The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack and many C-H functionalization reactions. nih.govnih.gov Numerous methods have been developed for C-3 arylation, alkylation, amination, and halogenation. nih.govresearchgate.net For a substrate like 6-Bromo-3-ethynylimidazo[1,2-a]pyridine, the C-3 position is already substituted. Therefore, C-H functionalization efforts would target the other available positions on the ring.
Following C-3, the C-5 and C-7 positions on the pyridine (B92270) ring are the next most reactive sites. The precise location of functionalization can often be controlled by the choice of catalyst, directing group, or reaction conditions. For example, palladium-catalyzed C-H arylations have been shown to selectively target the C-5 position under specific ligand and oxidant conditions. Radical-based reactions have also been employed to introduce alkyl and perfluoroalkyl groups at various positions. While the C-6 position is blocked by the bromo substituent in the title compound, functionalization at C-2, C-5, C-7, and C-8 remains a viable strategy for further diversification of the scaffold after initial modifications at the C-3 and C-6 sites.
Table 3: Reactivity and Functionalization Sites of the Imidazo[1,2-a]pyridine Core
| Position | Relative Reactivity | Common Functionalizations | Notes |
|---|---|---|---|
| C-3 | Highest | Halogenation, Arylation, Alkylation, Amination, Sulfonylation | Most nucleophilic and common site for C-H functionalization. nih.govnih.gov |
| C-5 | Moderate | Arylation, Alkylation | Often targeted by directed or palladium-catalyzed C-H activation. |
| C-7 | Moderate | Halogenation, Nitration | Accessible for electrophilic substitution under forcing conditions. |
| C-2 | Low | Arylation, Aminocarbonylation | Less reactive; functionalization often requires specific catalytic systems. rsc.org |
Radical Functionalization Approaches
The imidazo[1,2-a]pyridine scaffold is known to be an effective substrate for radical functionalization, a strategy that allows for the introduction of various functional groups under mild conditions. rsc.org These reactions often proceed via visible-light photoredox catalysis or metal-free oxidation, providing access to alkylated, sulfonamidated, and aminated derivatives. rsc.orgnih.gov
Radical alkylation, for instance, can be achieved through the use of alkyl radical precursors under photocatalytic conditions. While the C3 position is the most electron-rich and typically the most reactive site for electrophilic and radical attack, in this compound, this position is already substituted. researchgate.net Therefore, radical functionalization would be directed to other positions, such as C5. Visible-light-induced C5 alkylation of the imidazo[1,2-a]pyridine core has been demonstrated using alkyl N-hydroxyphthalimides as radical precursors and eosin (B541160) Y as a photocatalyst. mdpi.com
Similarly, radical amination and sulfonamidation reactions offer pathways to introduce nitrogen-containing functional groups, which are crucial for tuning the physicochemical properties of the molecule. These transformations highlight the utility of radical chemistry in expanding the chemical space around the this compound core.
Table 1: Examples of Radical Functionalization on the Imidazo[1,2-a]pyridine Core
| Reaction Type | Radical Source | Catalyst/Conditions | Position Functionalized | General Yields | Reference |
|---|---|---|---|---|---|
| Perfluoroalkylation | Perfluoroalkyl iodides | Visible light, EDA complex | C3 | Moderate to Excellent | nih.gov |
| Trifluoromethylation | Sodium triflinate | Visible light, Ru(bpy)3Cl2 | C3 | Good to Excellent | mdpi.com |
| Alkylation | Alkyl N-hydroxyphthalimides | Visible light, Eosin Y | C5 | Moderate to Good | mdpi.com |
| Formylation | Tetramethylethylenediamine (TMEDA) | Visible light, Rose Bengal | C3 | Excellent | nih.gov |
Transition Metal-Catalyzed C-H Activation
Transition metal catalysis provides a powerful tool for the direct functionalization of otherwise unreactive C–H bonds, offering a highly atom-economical approach to molecular diversification. rsc.orgrsc.org For the this compound scaffold, palladium(II) and rhodium(III) are notable catalysts for mediating such transformations. These reactions typically rely on a directing group to achieve high levels of site-selectivity. The nitrogen atom of the pyridine ring can serve as an endogenous directing group, facilitating C-H activation at the C8 position. rsc.org
Pd(II)-Mediated C-H Activation: Palladium(II) catalysis has been effectively used for the site-selective C–H olefination of imidazo[1,2-a]pyridines. rsc.org Through N-chelation, the catalyst is directed to the C8 position, enabling the introduction of various electronically diverse olefinic substrates with good yields. This late-stage functionalization capability is a significant advantage for modifying complex molecules. rsc.org Beyond olefination, Pd(II)-catalyzed C-H activation has been applied to arylation and halogenation reactions on related heterocyclic systems, suggesting that the 6-bromo-3-ethynyl scaffold could be similarly functionalized at its available C-H positions. nih.gov
Rh(III)-Mediated C-H Activation: Rhodium(III) catalysts, typically featuring a cyclopentadienyl (B1206354) (Cp) ligand, are highly effective for C-H activation and subsequent annulation reactions. nih.govnih.gov These catalysts can mediate the coupling of the imidazo[1,2-a]pyridine core with various partners like alkynes or diazo compounds. rsc.org The N-O bond in oximes or the N-N bond in N-iminopyridinium ylides can act as internal oxidants, allowing for redox-neutral catalytic cycles. nih.govrsc.org This methodology enables the construction of fused polycyclic systems, significantly increasing the molecular complexity from the relatively simple this compound starting material.
Table 2: Transition Metal-Catalyzed C-H Activation on Imidazo[1,2-a]pyridines
| Catalyst System | Coupling Partner | Reaction Type | Position Selectivity | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2 / Ligand | Olefins | C-H Olefination | C8 | N-chelation directed, scalable | rsc.org |
| [CpRhCl2]2 | Alkynes | C-H Annulation | C2 or other available C-H | Internal oxidant strategy, synthesis of fused rings | nih.gov |
| Cp*Rh(MeCN)32 | Diazo Compounds | C-H Annulation/Cyclization | Varies | Forms diverse heterocyclic products | rsc.org |
Metal-Free Oxidative C-N Bond Formation
The formation of carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. While often accomplished with transition metal catalysts, metal-free alternatives are gaining prominence due to their reduced cost and lower environmental impact. nih.gov Metal-free oxidative C-N bond formation on the this compound scaffold can be achieved through methods that functionalize C-H and N-H bonds concurrently. nih.govorganic-chemistry.org
One such approach involves the use of an iodine(III) oxidant, such as phenyliodine diacetate (PIDA), which mediates the reaction between an arene and a nitrogen source like phthalimide. Mechanistic studies suggest this proceeds through a single-electron transfer to form an aromatic radical cation, which is then attacked by the nitrogen nucleophile. nih.gov Another strategy employs molecular iodine (I₂) as a catalyst, often with an oxidant like hydrogen peroxide (H₂O₂), to facilitate intramolecular oxidative amination of C(sp³)–H bonds to construct the imidazo[1,2-a]pyridine core itself. nih.gov This highlights the potential for iodine-mediated chemistry to forge C-N bonds on this heterocyclic system under green conditions, avoiding residual metal contamination. nih.gov
Table 3: Metal-Free Oxidative C-N Bond Formation Methods
| Reagents | Reaction Type | Mechanism Highlight | Scope | Reference |
|---|---|---|---|---|
| I(III) Oxidant (e.g., PIDA), Phthalimide | Intermolecular Oxidative Amination | Proceeds via an aromatic radical cation | Synthesis of protected anilines from arenes | nih.gov |
| I2, H2O2 | Intramolecular Oxidative α-Amination | Metal-free, uses a green oxidant (H2O2) | Synthesis of 3-acylimidazo[1,2-a]pyridines | nih.gov |
| I2, Ethanol (reflux) | Oxidative C-N Cyclization | Forms pyrazole (B372694) rings from α,β-unsaturated carbonyls and hydrazines | Broad substrate scope for pyrazole synthesis | organic-chemistry.org |
Domino and Multi-Component Reactions for Complex Derivative Generation
Domino (or cascade) and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. mdpi.com These processes minimize waste, time, and resources by avoiding the isolation of intermediates. The imidazo[1,2-a]pyridine core, and by extension derivatives like this compound, can be either synthesized or further functionalized using these elegant approaches.
A prominent MCR for synthesizing the imidazo[1,2-a]pyridine scaffold is the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based three-component reaction involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. mdpi.commdpi.com This method provides rapid access to diverse 3-aminoimidazo[1,2-a]pyridine derivatives.
Furthermore, domino reactions that combine multiple bond-forming events in a single sequence have been developed. For example, a domino A³-coupling/cycloisomerization approach can be used to synthesize functionalized imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and a terminal alkyne. researchgate.netelsevierpure.com Another powerful strategy involves combining the GBBR with a subsequent reaction, such as a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, in a one-pot sequence to generate highly complex bis-heterocyclic structures. mdpi.com These advanced synthetic methods are invaluable for rapidly generating libraries of complex derivatives from the this compound template for screening in drug discovery and materials science.
Table 4: Domino and Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis
| Named Reaction/Strategy | Components/Starting Materials | Key Transformation | Complexity Generated | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-Aminopyridine, Aldehyde, Isocyanide | Three-component condensation/cyclization | 3-Aminoimidazo[1,2-a]pyridines | mdpi.com |
| A³-Coupling/Cycloisomerization | 2-Aminopyridine, Aldehyde, Alkyne | Domino coupling and intramolecular cyclization | Substituted imidazo[1,2-a]pyridines | researchgate.net |
| GBBR / CuAAC One-Pot Reaction | 2-Aminopyridine, Aldehyde, Isocyanide, Azide, Alkyne | Sequential MCR and click reaction | Imidazo[1,2-a]pyridine-1,2,3-triazole conjugates | mdpi.com |
| Sonogashira / C-N Coupling / Hydroamination | Alkynylated uracils, anilines | Domino cyclization | Fused pyrrolo[3,2-d]pyrimidine-diones | beilstein-journals.org |
Table of Mentioned Compounds
| Compound Name |
| This compound |
| Phenyliodine diacetate (PIDA) |
| Phthalimide |
| Eosin Y |
| Sodium triflinate |
| Ruthenium(II) tris(2,2'-bipyridyl) dichloride (Ru(bpy)₃Cl₂) |
| Tetramethylethylenediamine (TMEDA) |
| Rose Bengal |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| [CpRhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer) |
| CpRh(MeCN)₃₂ |
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine Derivatives
Molecular Modeling and Simulation
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyridine (B132010) derivatives, various QSAR models have been developed to elucidate the structural requirements for their diverse pharmacological activities.
One of the prominent approaches is the three-dimensional QSAR (3D-QSAR) study, which considers the three-dimensional properties of molecules to predict their activity. For instance, atom-based 3D-QSAR models have been successfully applied to series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to understand their antimycobacterial activity. These models help in identifying the key structural features and substituent effects that govern the compound's efficacy.
Another powerful 3D-QSAR technique, Comparative Molecular Field Analysis (CoMFA), has been employed to analyze imidazo[1,2-a]pyridine derivatives targeting specific receptors. For example, CoMFA has been used to study derivatives dually targeting the angiotensin II type 1 (AT1) receptor and peroxisome proliferator-activated receptor γ (PPARγ). The resulting models, characterized by their steric and electrostatic contour maps, provide valuable insights into the structural modifications that could enhance the biological activity. Such studies have demonstrated good predictive ability, as indicated by high cross-validation correlation coefficients (q²) and conventional correlation coefficients (r²).
Furthermore, machine learning techniques, such as Artificial Neural Networks (ANN), have been utilized to model the complex, non-linear relationships between the physicochemical properties of imidazo[1,2-a]pyridines and their in vivo anti-inflammatory effects. These models can incorporate multiple variables, including dose and time, to provide a more comprehensive understanding of the structure-activity relationship.
The general findings from QSAR studies on the imidazo[1,2-a]pyridine scaffold indicate that substitutions at various positions, including the 2, 3, and 6-positions, significantly influence the biological activity. The nature of the substituent, whether electron-donating or electron-withdrawing, its size, and its lipophilicity are often critical determinants of the compound's potency and selectivity. For "6-Bromo-3-ethynylimidazo[1,2-a]pyridine," a QSAR model would likely consider the electronic and steric effects of the bromo and ethynyl (B1212043) groups to predict its activity against a specific biological target.
Table 1: Overview of QSAR Methodologies Applied to Imidazo[1,2-a]pyridine Derivatives
| QSAR Methodology | Application Example | Key Findings |
|---|---|---|
| Atom-based 3D-QSAR | Antimycobacterial activity of imidazo[1,2-a]pyridine-3-carboxamides | Identification of key structural features for enhanced efficacy. |
| CoMFA | Dual AT1 antagonists and partial PPARγ agonists | Elucidation of steric and electrostatic field requirements for activity. |
| Artificial Neural Networks (ANN) | In vivo anti-inflammatory activity | Modeling of non-linear structure-activity relationships. |
Spectroscopic Property Predictions (e.g., TD-DFT for Optical Properties)
Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict the electronic absorption and emission spectra of molecules, providing insights into their optical properties. For imidazo[1,2-a]pyridine derivatives, TD-DFT calculations have been instrumental in understanding their photophysical behavior, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.
Studies on various substituted imidazo[1,2-a]pyridines have shown that the nature and position of substituents have a profound impact on their absorption and emission wavelengths. For instance, TD-DFT calculations have been used to investigate the photophysical properties of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes. These studies have revealed how different substituents (e.g., -H, -Me, -F, -Cl, -OMe, -OH, -CN, -NO₂, and -CF₃) can fine-tune the emission properties of the core structure.
The presence of a bromine atom at the 6-position, as in "this compound," is expected to influence the electronic properties of the imidazo[1,2-a]pyridine core. DFT calculations on a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, have shown that the bromine atoms contribute to the electronic character of the molecule. nih.gov The calculated HOMO-LUMO gap for this compound was found to be 4.343 eV, providing an indication of its electronic transition energy. nih.gov
The ethynyl group at the 3-position is a π-conjugated system that is likely to have a significant effect on the optical properties of the molecule. Generally, extending the π-conjugation in chromophores leads to a bathochromic (red) shift in the absorption and emission spectra. Therefore, it can be predicted that the 3-ethynyl substituent would lower the HOMO-LUMO gap and shift the absorption and emission to longer wavelengths compared to the unsubstituted imidazo[1,2-a]pyridine.
TD-DFT calculations typically involve optimizing the ground state geometry of the molecule using DFT, followed by the calculation of vertical excitation energies to predict the absorption spectrum. The emission spectrum can be predicted by optimizing the geometry of the first excited state. These calculations provide valuable data on the maximum absorption wavelength (λmax), emission wavelength, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*).
Table 2: Predicted Influence of Substituents on the Optical Properties of Imidazo[1,2-a]pyridine
| Substituent | Position | Predicted Effect on Absorption/Emission | Rationale |
|---|---|---|---|
| -Br | 6 | Potential for minor bathochromic shift and influence on quantum yield | Halogen atoms can participate in electronic transitions and influence intersystem crossing rates. |
| -C≡CH | 3 | Significant bathochromic (red) shift | Extension of the π-conjugated system, leading to a smaller HOMO-LUMO energy gap. |
Applications in Chemical Biology and Advanced Materials Research
Chemical Biology Research Applications (Mechanism-Oriented Studies)
In the realm of chemical biology, 6-bromo-3-ethynylimidazo[1,2-a]pyridine serves as a crucial building block for the synthesis of molecular probes and potential drug candidates. Its rigid imidazo[1,2-a]pyridine (B132010) core provides a well-defined three-dimensional structure for interacting with biological macromolecules, while the bromo and ethynyl (B1212043) groups offer handles for systematic chemical diversification to explore structure-activity relationships (SAR).
Kinase Inhibition Studies
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in kinase inhibitor design, capable of targeting the ATP-binding site of various kinases. The strategic placement of substituents on this core allows for the development of potent and selective inhibitors for a range of kinase targets implicated in diseases such as cancer.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine core has been successfully utilized to develop potent PI3K inhibitors. Research into derivatives of this scaffold has shown that substitution at the 6-position, where the bromine atom resides in the subject compound, is critical for potency. researchgate.net
In the design of PI3Kα inhibitors, the imidazo[1,2-a]pyridine moiety is considered a key pharmacodynamic group. nih.gov For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized, demonstrating significant PI3Kα inhibitory activity. nih.gov One of the most potent compounds from this series, compound 13k , exhibited an IC50 value of 1.94 nM against PI3Kα. nih.gov The synthesis of such derivatives often involves cross-coupling reactions at the 6-position, highlighting the utility of 6-bromo-imidazo[1,2-a]pyridine precursors. The ethynyl group at the 3-position can further be functionalized to enhance selectivity or introduce additional binding interactions within the kinase domain.
Table 1: Activity of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor
| Compound | Target | IC50 (nM) |
|---|---|---|
| 13k | PI3Kα | 1.94 |
Chronic Myelogenous Leukemia (CML) is characterized by the BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) are effective, resistance often emerges, most notably through the "gatekeeper" T315I mutation, which prevents binding of most clinically approved TKIs. nih.govresearchgate.net This has driven the search for new inhibitors that can overcome this resistance mechanism.
The incorporation of an alkyne (ethynyl) group has been a key strategy in developing inhibitors effective against the T315I mutant. nih.gov A series of alkyne-containing type II inhibitors that recognize the "DFG-out" conformation of the kinase have shown potent activity against both wild-type and T315I Bcr-Abl. nih.gov The synthesis of these complex molecules often relies on versatile building blocks. This compound represents a valuable starting material, providing the core scaffold and the crucial ethynyl group, while the bromo group allows for coupling with other aromatic systems to build the final inhibitor. For example, a potent inhibitor in one such series demonstrated an EC50 of 10 nM against the T315I mutant. nih.gov
Table 2: Cellular Activity of a Potent Alkyne-Containing Bcr-Abl Inhibitor
| Cell Line | Target | EC50 (nM) |
|---|---|---|
| Ba/F3 | Wild-type Bcr-Abl | <1 |
| Ba/F3 | T315I Bcr-Abl | 10 |
The receptor tyrosine kinase c-Met is another important oncology target, with its dysregulation implicated in tumor growth, invasion, and metastasis. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of potent c-Met inhibitors.
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. Research on imidazo[1,2-a]pyridine derivatives has demonstrated that modifications at the 6-position significantly influence cellular activity. nih.gov The presence of a bromine atom at this position, as in this compound, provides a convenient point for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). This allows for the introduction of various aryl or heteroaryl groups to probe the binding pocket of c-Met and enhance inhibitory potency. For instance, the introduction of benzonitrile (B105546) analogues at the 6-position of the imidazo[1,2-a]pyridine core led to compounds with improved c-Met inhibition, with EBC-1 cell IC50 values as low as 106.7 nM. nih.gov The 3-ethynyl group can be used to either interact with specific residues or serve as another point for chemical elaboration to fine-tune the molecule's properties.
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein expressed on the surface of cancer cells but not typically on healthy adult tissues, making it an attractive target for cancer therapy. nih.gov Recent drug discovery efforts have focused on developing small molecule inhibitors against ROR1.
The imidazo[1,2-a]pyridine scaffold has been incorporated into novel dual inhibitors targeting both ROR1 and Aurora kinases. nih.gov Specifically, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives were designed and synthesized. nih.gov This design strategy directly implicates the 6-position of the imidazo[1,2-a]pyridine ring as a key attachment point for the rest of the inhibitor structure. Consequently, this compound is an essential precursor for synthesizing this class of ROR1 inhibitors, enabling the crucial coupling step to build the final bioactive molecule.
With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents that act on new targets. nih.gov The bacterial protein FtsZ, a structural homolog of eukaryotic tubulin, is essential for bacterial cell division and represents a promising target for new antibiotics. nih.govnih.govresearchgate.net
The imidazo[1,2-a]pyridine scaffold has been explored for its potential as an antibacterial agent targeting FtsZ. A recent study identified ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow-spectrum inhibitor of Streptococcus pneumoniae that acts by targeting FtsZ. nih.govresearchgate.net This finding is significant as it validates the 6-bromo-imidazo[1,2-a]pyridine core as a viable scaffold for developing FtsZ inhibitors. The 6-bromo substituent is a key feature of the active compound, and the 3-position was shown to tolerate substitution. This suggests that this compound could serve as a valuable starting point for creating a library of FtsZ inhibitors by modifying the ethynyl group to optimize antibacterial activity and spectrum.
ATP Synthase Targeting (e.g., as Antimycobacterial Agents)
The F1F0 ATP synthase, a crucial enzyme in cellular energy metabolism, has been validated as a significant target for the development of novel antimycobacterial agents. researchgate.netnih.gov The discovery of bedaquiline, a diarylquinoline that targets the ATP synthase of Mycobacterium tuberculosis, has spurred research into other chemical scaffolds that can inhibit this enzyme. nih.gov
Derivatives of the imidazo[1,2-a]pyridine core have been identified as potent inhibitors of mycobacterial ATP synthesis. researchgate.net Specifically, series of imidazo[1,2-a]pyridine ethers (IPEs) and squaramides (SQAs) have demonstrated nanomolar potencies in ATP synthesis inhibition assays. researchgate.net While direct studies on this compound are not yet prevalent in the literature, the established activity of the core scaffold suggests its potential in this area. The structure-activity relationship (SAR) studies of related imidazo[1,2-a]pyridine ethers have indicated that the bridgehead nitrogen and the directly attached phenyl ring are crucial for maintaining biological activity. nih.gov The electronic properties and steric profile of the 6-bromo and 3-ethynyl substituents would likely influence the binding affinity of the molecule to the ATP synthase enzyme complex. Further investigation is warranted to elucidate the precise role of these substitutions in ATP synthase inhibition.
Nuclear Receptor Modulation
Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes, making them attractive targets for therapeutic intervention.
The Constitutive Androstane Receptor (CAR, NR1I3) is a key regulator of xenobiotic and endobiotic metabolism, primarily in the liver. nih.govnih.gov The discovery of potent and selective CAR agonists is a significant goal in the development of therapies for metabolic and liver diseases. nih.gov Research has identified derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine as direct activators of human CAR in nanomolar concentrations. nih.gov
A systematic exploration of the structure-activity relationships of imidazo[1,2-a]pyridine derivatives has provided insights into the structural requirements for CAR agonism. nih.govacs.org While the specific compound this compound has not been explicitly detailed in these studies, the synthesis and evaluation of analogues with substitutions at both the 6- and 3-positions offer valuable information. For instance, the modification of substituents on the imidazo[1,2-a]pyridine core has been shown to significantly impact both potency and selectivity towards CAR. nih.gov The table below summarizes the CAR activation data for a selection of related imidazo[1,2-a]pyridine derivatives, highlighting the influence of various substituents.
| Compound | Substituent at C2 | Substituent at C6 | Other Substituents | CAR Activation (EC50, µM) |
|---|---|---|---|---|
| Analogue 1 | Substituted Phenyl | - | 3-(Triazolyl-benzyl) | 0.1 - 1.0 |
| Analogue 2 | - | Cl | 3-(Triazolyl-benzyl) | > 10 |
| Analogue 3 | - | - | Modified Benzyl on Triazole | 0.01 - 0.1 |
This table presents generalized data from related compounds to illustrate structure-activity relationships, as specific data for this compound is not available. nih.gov
Antimicrobial Research Focus
The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated a broad spectrum of antimicrobial activities.
Infections caused by Candida species, particularly Candida albicans, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. Research into novel antifungal agents has explored various heterocyclic scaffolds, including imidazo[1,2-a]pyridines.
Studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives have revealed potent antifungal activity against a range of Candida species. nih.gov One of the most active compounds in this class, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), exhibited a minimum inhibitory concentration (MIC) as low as 0.016 mg/mL against the tested Candida species. nih.gov While this highlights the potential of the core structure, the aromatic nature of this compound differentiates it from these saturated analogues. More closely related, a study on the isomeric 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines also demonstrated antifungal properties. researchgate.net The table below shows representative MIC values for related compounds against C. albicans.
| Compound Class | Specific Analogue | MIC against C. albicans (µg/mL) |
|---|---|---|
| Tetrahydroimidazo[1,2-a]pyridines | (4-cyanobenzylidene) derivative | 16 - 1000 |
| Imidazole (B134444) Derivatives | SAM3 | 62.5 - 500 |
| Imidazole Derivatives | AM5 | >312.5 |
This table presents data from related compound classes to illustrate the potential antifungal activity of the imidazo[1,2-a]pyridine scaffold. nih.govmdpi.com
The emergence of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to public health. The scientific community is actively searching for novel antibacterial agents with new mechanisms of action.
The imidazo[1,2-a]pyridine scaffold has been investigated for its antibacterial potential. A pilot library of polyheterocyclic compounds, including imidazo[1,2-a]pyridines, showed activity against Gram-positive bacteria, including Staphylococcus aureus, with MIC values in the range of 3.125–12.5 μg/ml. nih.gov Furthermore, studies on the related 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine scaffold have also reported antibacterial activity. researchgate.net These findings suggest that the 6-bromo-imidazo[1,2-a]pyridine core could be a valuable starting point for the development of agents active against MDR strains. The ethynyl group at the 3-position may further influence the antibacterial spectrum and potency.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Imidazo[1,2-a]pyridines | S. aureus | 3.125 - 12.5 |
| Imidazo[1,2-a]pyridines | B. subtilis | 3.125 - 12.5 |
| Pyridine (B92270) Derivatives | E. coli | 31.25 - 62.5 |
This table includes data for the broader class of imidazo[1,2-a]pyridines and other pyridine derivatives against representative bacterial strains. nih.govnih.gov
Tuberculosis remains a major global health problem, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The imidazo[1,2-a]pyridine scaffold has been a particularly fruitful area of research for novel antitubercular agents.
Numerous studies have detailed the synthesis and evaluation of imidazo[1,2-a]pyridine-3-carboxamides, revealing potent activity against replicating, non-replicating, and drug-resistant strains of M. tuberculosis. nih.gov Structure-activity relationship studies have shown that substitutions on the imidazo[1,2-a]pyridine core are critical for potent antitubercular activity. For example, the presence of a halogen, such as bromine, has been shown to be favorable for activity in related series. nih.gov While the 3-ethynyl group represents a less explored substitution in this context, its linear geometry and electronic properties could lead to novel interactions with mycobacterial targets. The table below presents the antitubercular activity of some representative imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives.
| Compound Series | Key Structural Features | MIC against M. tuberculosis H37Rv (µM) |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Bulky, lipophilic biaryl ethers | ≤0.006 |
| Imidazo[1,2-a]pyridine-3-carboxamides | N-(2-phenoxyethyl) with 4-Br on phenyl | 0.069 - 0.174 |
| Imidazo[1,2-a]pyridine-8-carboxamides | Optimized physicochemical properties | Selective inhibitors |
This table showcases the potent antitubercular activity of closely related imidazo[1,2-a]pyridine derivatives. nih.govnih.gov
Antiviral Mechanisms
The imidazo[1,2-a]pyridine scaffold, a core structure of the subject compound, is recognized for its broad range of biological activities, including antiviral properties. ijrpr.commdpi.com Research into derivatives of this scaffold has demonstrated activity against a variety of viruses, such as human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and hepatitis B virus (HBV). nih.govresearchgate.net
The mechanisms behind the antiviral action of imidazo[1,2-a]pyridine derivatives are diverse. They have been shown to inhibit viral replication through various means, including the inhibition of viral polymerase, DNA and RNA replication, and reverse transcriptase (RT). researchgate.neteurekaselect.com For certain derivatives, the antiviral activity is independent of the viral thymidine (B127349) kinase, indicating a distinct mechanism of action.
Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the imidazo[1,2-a]pyridine ring. For instance, the presence of a halogen, such as bromine, at the C6 position is a key feature in several potent antiviral compounds within this class. nih.gov
Exploration of Neuroactive Properties (e.g., Anxiolytic, Hypnotic Agents in drug design)
The imidazo[1,2-a]pyridine nucleus is a well-established pharmacophore in neuropharmacology. It forms the chemical backbone for several widely used medications with anxiolytic (anxiety-reducing) and hypnotic (sleep-inducing) effects, such as Zolpidem and Alpidem. ijrpr.comresearchgate.netnih.gov These drugs are known to act as positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter system in the brain. researchgate.netwikipedia.org
The clinical success of these drugs has spurred further investigation into other imidazo[1,2-a]pyridine derivatives for more selective and effective neuroactive agents. mdpi.comnih.gov Studies have shown that specific derivatives can act as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov Activation of these receptors stimulates the synthesis of neuroactive steroids, which are known to possess significant anxiolytic and sedative effects. nih.gov This line of research suggests that compounds like this compound could be explored for their potential to modulate neurosteroidogenesis, offering a pathway to novel anxiolytic and hypnotic therapies. nih.gov
| Property | Mechanism of Action | Example Compounds | Reference |
|---|---|---|---|
| Anxiolytic (Anxiety-reducing) | Positive allosteric modulation of GABA-A receptors; Stimulation of neurosteroid synthesis via PBRs. | Alpidem, Saripidem, various 2-phenyl-imidazo[1,2-a]pyridine derivatives. | researchgate.netwikipedia.orgnih.gov |
| Hypnotic/Sedative | Positive allosteric modulation of GABA-A receptors. | Zolpidem, Necopidem. | researchgate.netwikipedia.orgdrugs.com |
Advanced Materials Research Applications
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a highly attractive candidate for various applications in advanced materials science.
Development of Fluorescent Probes and Bioimaging Agents
The inherent fluorescence of the imidazo[1,2-a]pyridine core has been successfully harnessed to develop sophisticated fluorescent probes for bioimaging. ijrpr.com These probes are designed to detect specific ions and biomolecules within biological systems. For example, researchers have synthesized imidazo[1,2-a]pyridine-based sensors that exhibit high sensitivity and selectivity for metal ions like iron (Fe³⁺) and mercury (Hg²⁺) in aqueous environments and within living cells. rsc.orgnih.gov
These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity changes dramatically upon binding to the target analyte. nih.gov Furthermore, novel probes based on this scaffold have been developed for the selective imaging of crucial biomolecules like cysteine in living cells and even in whole organisms such as zebrafish. nih.gov The favorable characteristics of these probes include high selectivity, good cell permeability, and low toxicity, making them powerful tools for diagnostics and cellular imaging. rsc.orgnih.gov
Exploration in Organic Light-Emitting Diodes (OLEDs) and Photoelectronic Materials
The strong luminescence and excellent quantum yields associated with the π-conjugated bicyclic structure of imidazo[1,2-a]pyridines make them promising materials for optoelectronics. ijrpr.com Specifically, they have been investigated for use as emitters in Organic Light-Emitting Diodes (OLEDs). ijrpr.com
Derivatives have been designed to function as deep-blue fluorescent emitters, a critical component for full-color displays and lighting. nih.govresearchgate.net In these designs, the imidazo[1,2-a]pyridine moiety often serves as an electron-accepting unit within a bipolar molecule. nih.govresearchgate.net OLEDs fabricated with these materials have demonstrated high external quantum efficiencies (EQEs) and, notably, minimal efficiency roll-off at high brightness, which is a significant challenge in OLED technology. nih.govresearchgate.netrsc.org The thermal and morphological stability of these compounds further enhances their suitability for durable photoelectronic devices. rsc.org
Studies on Luminescence and Optical Properties
The utility of this compound and its analogs in advanced materials stems from their fundamental optical properties. The imidazo[1,2-a]pyridine scaffold is known to be a strong fluorophore, typically emitting light in the near-UV to deep-blue region of the spectrum. nih.gov
The photophysical characteristics can be finely tuned by altering the substituents on the heterocyclic ring system. nih.gov Key findings from spectroscopic studies include:
Substituent Effects: Electron-donating groups generally enhance luminescence performance, while electron-withdrawing groups can have more varied effects. ijrpr.comnih.gov
Quantum Yield: These compounds can exhibit high photoluminescence quantum yields (PLQY), with reported values ranging from 0.17 to over 0.7 in some cases. nih.govnih.gov
Stokes Shift: Many derivatives display a large Stokes shift (the difference between the absorption and emission maxima), which is advantageous for applications in fluorescent probes and bioimaging as it minimizes self-quenching and improves signal detection. nih.gov
Two-Photon Absorption: Certain derivatives have been engineered to exhibit two-photon absorption (TPA) properties, making them suitable for deep-tissue bioimaging applications. nih.gov
| Property | Typical Range/Characteristic | Influencing Factors | Reference |
|---|---|---|---|
| Emission Spectrum | Near-UV to Deep-Blue | Substituents on the phenyl and pyridine rings. | nih.gov |
| Quantum Yield (PLQY) | 0.17 - 0.7 | Electron-donating/withdrawing nature of substituents, extension of π-delocalization. | nih.govnih.gov |
| Stokes Shift | Large | Solvent polarity and rigidity, charge-transfer character of the excited state. | nih.gov |
| Absorption | π–π* transitions, typically with multiple bands. | Molecular architecture and delocalization over the bicyclic system. | nih.gov |
Challenges and Future Perspectives in the Research of 6 Bromo 3 Ethynylimidazo 1,2 a Pyridine
Overcoming Regioselectivity Challenges in Complex Functionalization
A primary challenge in the elaboration of the 6-bromo-3-ethynylimidazo[1,2-a]pyridine core lies in achieving precise regiocontrol during subsequent functionalization reactions. The imidazo[1,2-a]pyridine (B132010) nucleus possesses multiple potential reaction sites, and the inherent electronic nature of the ring system directs electrophilic and nucleophilic attacks to specific positions, primarily C-3. However, with the C-3 position already occupied by an ethynyl (B1212043) group, reactions are directed elsewhere. The presence of both a bromo group at C-6 and an ethynyl group at C-3 complicates predictions of reactivity.
Future research must focus on developing synthetic methodologies that can selectively target other positions on the heterocyclic core (e.g., C-2, C-5, C-7, C-8) without disturbing the existing bromo and ethynyl functionalities. This is particularly challenging as many C-H activation or functionalization reactions are often directed by the most acidic proton or the inherent electronic bias of the ring, which is perturbed by the existing substituents. Strategies could involve the use of directing groups, which temporarily coordinate to a catalyst and deliver a reagent to a specific site, or the exploration of orthogonal reaction conditions that selectively activate one C-H bond over others. The inherent electronic properties of the pyridine (B92270) ring often make selective derivatization at the C-3 position a significant challenge, a hurdle that has been partially addressed in the parent scaffold through dearomatization-rearomatization sequences. researchgate.net
The two key functional groups themselves present a regioselectivity challenge. Both the bromo group and the terminal alkyne can participate in a variety of coupling reactions. For instance, in a potential Sonogashira cross-coupling reaction, careful selection of the catalyst and reaction conditions is paramount to ensure selective reaction at either the C-Br bond or the C-H bond of the alkyne.
| Challenge | Potential Strategy | Desired Outcome |
| Selective C-H functionalization at positions other than C-3 | Use of removable directing groups | Access to novel, polysubstituted derivatives |
| Differentiating reactivity of C-Br vs. C≡C-H bonds | Orthogonal catalytic systems (e.g., selective catalysts for Suzuki vs. Sonogashira coupling) | Controlled, stepwise elaboration of the scaffold |
| Influence of existing substituents on ring reactivity | Detailed mechanistic and computational studies | Predictive models for reaction outcomes |
Development of Highly Efficient and Selective Catalytic Systems
The advancement of synthetic routes involving this compound is intrinsically linked to the development of sophisticated catalytic systems. While transition-metal catalysis is a cornerstone for the functionalization of such scaffolds, future efforts must be directed towards creating catalysts that offer higher efficiency, improved selectivity (chemo-, regio-, and stereo-), and broader substrate scope under milder conditions. rsc.org
For instance, palladium- and copper-catalyzed cross-coupling reactions are essential for elaborating the C-6 bromo position, while the C-3 ethynyl group is amenable to a host of transformations, including click chemistry, cyclizations, and further couplings. The challenge lies in designing catalytic systems that can perform these transformations without leading to unwanted side reactions, such as homo-coupling of the alkyne or degradation of the heterocyclic core.
Recent advances in photoredox catalysis offer a promising avenue. mdpi.com Visible-light-mediated reactions often proceed under exceptionally mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. mdpi.com Developing photoredox catalytic cycles specifically tailored for the unique electronic landscape of this compound could unlock novel reaction pathways. Furthermore, the use of earth-abundant and non-toxic metal catalysts, such as iron, is gaining traction. rsc.orgnih.gov An FeBr3-catalyzed functionalization of imidazo[1,2-a]pyridines has been reported, demonstrating the potential of these more sustainable approaches. rsc.orgnih.gov
| Catalyst Type | Application Area | Future Development Goal |
| Transition Metals (Pd, Cu, Rh) | Cross-coupling, C-H activation, cyclization | Catalysts with higher turnover numbers and lower catalyst loading |
| Photoredox Catalysts (Organic dyes, Iridium/Ruthenium complexes) | Radical reactions, atom transfer reactions | Systems activated by longer wavelength light to minimize side reactions |
| Lewis Acids (e.g., Y(OTf)3) | Friedel-Crafts type reactions, multicomponent reactions nih.gov | Enantioselective variants for creating chiral derivatives |
| Earth-Abundant Metals (Fe, Ni, Co) | Sustainable cross-coupling and functionalization reactions | Catalysts with reactivity and selectivity comparable to precious metals |
Advanced Characterization Techniques for Complex Derivatives
As synthetic methodologies become more sophisticated, allowing for the creation of increasingly complex molecules derived from this compound, the need for robust and unequivocal structural characterization becomes critical. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for routine characterization nih.gov, they may be insufficient for unambiguously determining the structure of intricate, three-dimensional molecules or for elucidating subtle stereochemical details.
Therefore, a future perspective involves the routine application of more advanced techniques. Single-crystal X-ray diffraction is the gold standard for absolute structure determination, providing precise information on bond lengths, angles, and stereochemistry. researchgate.net Its use will be crucial for validating the structures of novel derivatives and for understanding the non-covalent interactions that govern their solid-state packing.
For derivatives that are difficult to crystallize or for studying dynamic processes in solution, advanced NMR techniques such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations to establish relative stereochemistry. Furthermore, chiroptical methods like circular dichroism (CD) spectroscopy will be essential for characterizing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Integration of Computational Design with Synthetic Methodologies for Targeted Compound Development
The traditional approach to drug discovery and materials science, which often relies on serendipity and large-scale screening, is gradually being augmented by rational, computer-aided design. The integration of computational chemistry with synthetic efforts represents a powerful future direction for the development of compounds based on the this compound scaffold.
Computational techniques such as Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predict its reactivity at various sites, and elucidate reaction mechanisms. This can help synthetic chemists to overcome challenges in regioselectivity by predicting the most likely outcome of a reaction under different conditions.
In the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will bind to specific biological targets, such as protein kinases or receptors. researchgate.net This allows for the in silico design of molecules with enhanced potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can then be used to build models that correlate structural features with biological activity, further guiding the design of next-generation compounds. This "design-synthesize-test" cycle can significantly accelerate the discovery process. nih.govnih.gov
Exploration of Novel Biological Targets and Phenotypes
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates. mdpi.com Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. mdpi.comnih.gov A significant future perspective for this compound research is the systematic exploration of its potential against novel biological targets.
The unique structural features of this compound—a rigid, planar heterocyclic core combined with the linear ethynyl group and the electronically versatile bromo substituent—make it an attractive starting point for fragment-based drug discovery and for probing the active sites of enzymes and receptors. For example, derivatives have been investigated as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. nih.govnih.gov
Q & A
Q. What protocols ensure safe scale-up of reactions involving this compound?
- Methodological Answer: Conduct hazard operability (HAZOP) studies for exothermic risks (e.g., Sonogashira coupling). Use adiabatic calorimetry to assess thermal runaway potential. Implement engineering controls (jacketed reactors with cooling loops) and real-time monitoring (FTIR for gas emissions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
